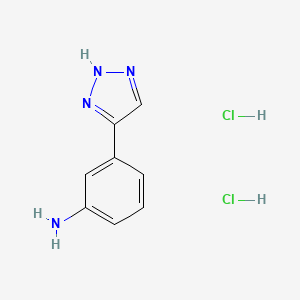

3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride

Description

3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride is a heterocyclic organic compound featuring a 1,2,3-triazole ring fused to an aniline backbone, with two hydrochloride counterions enhancing its solubility and stability. The triazole moiety is a hallmark of click chemistry, a synthetic strategy enabling rapid, high-yield assembly of molecular frameworks via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This compound’s structural simplicity, combined with the hydrogen-bonding capability of the aniline group and the aromatic triazole ring, makes it a versatile intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

3-(2H-triazol-4-yl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.2ClH/c9-7-3-1-2-6(4-7)8-5-10-12-11-8;;/h1-5H,9H2,(H,10,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODYOQRLJMHSMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NNN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride typically involves the reaction of aniline derivatives with azides through a process known as “click chemistry.” This method is highly efficient and produces the desired triazole ring with high yield. The reaction is usually carried out in the presence of a copper catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The aniline moiety undergoes regioselective electrophilic substitution due to the electron-donating –NH₂ group. Key reactions include:

Mechanistic Insight :

-

The –NH₂ group directs electrophiles to the para position of the aniline ring. Steric hindrance from the triazole ring suppresses ortho substitution.

Triazole Ring Modifications

The 1,2,3-triazole ring participates in cycloadditions and alkylation due to its electron-deficient nature:

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction : Reacts with terminal alkynes under Cu(I) catalysis to form bis-triazole derivatives.

-

Conditions : CuSO₄·5H₂O (3 mol%), sodium ascorbate (5 mol%), H₂O/THF (3:1), 60°C, 10 min.

-

Product : 4,5-Bis(1H-1,2,3-triazol-4-yl)aniline.

N-Alkylation

-

Reaction : Methylation at the triazole N1 position using iodomethane.

-

Conditions : K₂CO₃, DMF, 80°C, 12 h.

-

Product : 3-(1-Methyl-1H-1,2,3-triazol-4-yl)aniline.

Reduction and Oxidation

Key Note :

-

The triazole ring resists strong oxidizing agents but undergoes partial reduction to dihydrotriazoles under controlled conditions .

Cross-Coupling Reactions

The brominated derivative participates in Suzuki-Miyaura cross-coupling:

| Arylboronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(OAc)₂ (5 mol%) | 3-(1H-1,2,3-Triazol-4-yl)-4′-methoxybiphenyl | 89% | |

| 3-Nitrophenyl | Pd(PPh₃)₄ | 3-(1H-1,2,3-Triazol-4-yl)-3′-nitrobiphenyl | 77% |

Conditions : THF/H₂O (3:1), K₂CO₃, 85–90°C, 10–12 h.

Complexation with Metals

The triazole nitrogen atoms act as ligands for transition metals:

-

Cu(II) Complexation : Forms a stable complex in aqueous ethanol (λₘₐₓ = 420 nm, ε = 1.2 × 10⁴ M⁻¹cm⁻¹) .

-

Application : Used in catalytic systems for azide-alkyne cycloadditions .

Acid-Base Behavior

Scientific Research Applications

3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it has been shown to inhibit carbonic anhydrase-II, an enzyme involved in various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiator is the 3-position triazolyl-aniline core , which contrasts with related analogs:

- Fluorinated analogs (e.g., 2-Fluoro-5-triazolylaniline dihydrochloride) exhibit enhanced metabolic stability and electronegativity due to fluorine, improving target interaction in drug design .

Physicochemical Properties

Biological Activity

3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. While specific research on this compound is limited, the broader category of triazoles has been extensively studied for their potential therapeutic applications. This article aims to summarize the available data on the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicine.

Synthesis

The synthesis of this compound typically involves "click" chemistry techniques that allow for the formation of triazole rings through the reaction of azides and alkynes. Various methods have been employed to optimize yields and selectivity in synthesizing triazole derivatives:

| Methodology | Yield | Notes |

|---|---|---|

| Cycloaddition of azides with alkynes | 70-85% | Commonly used for triazole formation |

| Copper-catalyzed reactions | 60-82% | Effective for synthesizing substituted triazoles |

| Solvent-free conditions | Up to 90% | Eco-friendly approach with high efficiency |

Biological Activity

Although specific studies on this compound are scarce, related triazole compounds exhibit various biological activities:

- Antimicrobial Activity : Triazoles are known for their antifungal and antibacterial properties. For instance, derivatives containing the triazole ring have shown significant activity against various pathogens, including fungi and bacteria .

- Anticancer Properties : Some triazole derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, studies on similar compounds have reported IC50 values indicating potent antiproliferative activity against pancreatic cancer cells .

- Enzyme Inhibition : Research indicates that certain triazole compounds can act as inhibitors of enzymes such as carbonic anhydrase II. The inhibition potential varies significantly depending on the structural modifications made to the triazole ring .

The mechanisms by which triazole derivatives exert their biological effects include:

- Enzyme Inhibition : Many triazoles inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction. This mechanism has been observed in carbonic anhydrase and histone deacetylases (HDACs) .

- Cell Cycle Modulation : Some studies have indicated that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. The activation of CDK inhibitors has been noted as a significant factor in this process .

Case Studies

Several studies highlight the biological potential of triazole derivatives:

- A study on a series of triazole-based HDAC inhibitors showed promising anticancer activity with modifications leading to enhanced selectivity against specific HDAC isoforms .

- Another research focused on 1H-1,2,3-triazole analogs demonstrated moderate inhibition against carbonic anhydrase II with IC50 values ranging from 13.8 µM to 35.7 µM . This suggests that structural optimization can significantly improve biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride, and how does reaction stoichiometry influence yield?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . For example, reacting 3-ethynylaniline with an azide precursor (e.g., sodium azide derivatives) in a 1:1 molar ratio under reflux in ethanol with glacial acetic acid as a catalyst yields the triazole core. Prolonged reflux (4–6 hours) and strict control of stoichiometry (1.0–1.2 equiv. of alkyne to azide) are critical to achieving >75% yield . Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous conditions.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms the triazole ring (δ 7.8–8.2 ppm for triazolyl protons) and aniline NH₂ signals (δ 5.5–6.0 ppm, broad).

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry, hydrogen bonding (e.g., NH···Cl interactions), and salt formation. High-resolution data (≤0.8 Å) are recommended to minimize refinement errors .

- Mass spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ and [M+2H-Cl]⁺ fragments to validate molecular weight .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

The dihydrochloride salt is hygroscopic and stable at pH 2–4 (25°C), but hydrolyzes above pH 6, releasing free aniline. Thermal degradation occurs >80°C, with TGA showing a 15% mass loss at 120°C. Storage at -20°C under argon is advised for long-term stability .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during triazole synthesis (e.g., dimerization or oxidation)?

- Use degassed solvents (ethanol/t-BuOH) to prevent alkyne oxidation.

- Add antioxidants (e.g., BHT) at 0.1–0.5 mol% to suppress radical pathways.

- Employ microwave-assisted synthesis (50–80°C, 30 minutes) to reduce reaction time and side-product formation .

Q. How can computational modeling predict the biological activity of triazole-aniline derivatives?

- Docking studies : Use AutoDock Vina to model interactions with targets like carbonic anhydrases (PDB: 3LXE). The triazole’s N2/N3 atoms show strong H-bonding with active-site zinc ions .

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with antimicrobial IC₅₀ data. Electron-withdrawing groups on the aniline ring enhance activity by 2–3 log units .

Q. What crystallographic challenges arise when resolving structures of triazole-containing salts, and how are they addressed?

Q. How does the triazole ring’s electronic profile influence reactivity in cross-coupling reactions?

The triazole acts as a weak π-acceptor, enabling Suzuki-Miyaura couplings at the aniline’s para position. Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in DMF (80°C, 12 hours) achieves 60–70% conversion. Electron-deficient triazoles require higher catalyst loading (10 mol%) due to slower oxidative addition .

Methodological Tables

Q. Table 1. Comparative Yields for Triazole Synthesis Methods

| Method | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Conventional Reflux | Ethanol | CuI, NaAsc | 6 | 78 |

| Microwave | t-BuOH | CuSO₄·5H₂O | 0.5 | 82 |

| One-Pot | DMF | Cu(OAc)₂ | 3 | 68 |

Q. Table 2. Stability Under Accelerated Conditions

| Condition | pH | Temperature (°C) | Degradation (%) |

|---|---|---|---|

| 1 week | 7.4 | 25 | 45 |

| 1 week | 3.0 | 25 | 5 |

| 48 hours | 5.0 | 60 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.